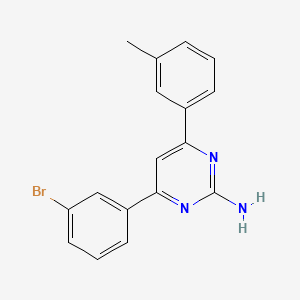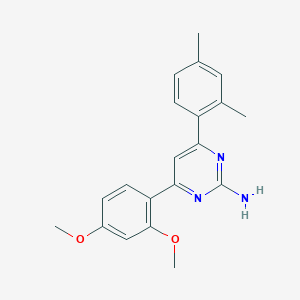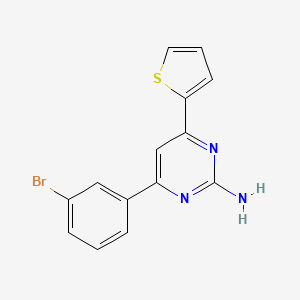
4-(3-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine, also known as 4-Bromo-3-methylphenyl-6-phenylpyrimidin-2-amine, is a chemical compound that has been studied extensively in recent years due to its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure, which includes a bromine atom and a methyl group attached to a pyrimidine ring. This compound has been used in a variety of research applications, ranging from biochemical studies to pharmaceutical development.
Wissenschaftliche Forschungsanwendungen
4-(3-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine has been used in a variety of scientific research applications. This compound has been studied for its potential as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent, an antioxidant, and a modulator of gene expression. Furthermore, this compound has been studied for its potential use in the development of pharmaceuticals, such as antiviral drugs.
Wirkmechanismus
The mechanism of action of 4-(3-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine is not fully understood. However, it is believed that this compound may act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. Additionally, this compound may act as an anti-inflammatory agent, an antioxidant, and a modulator of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine have not been fully studied. However, this compound has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. Additionally, this compound has been shown to possess anti-inflammatory, antioxidant, and gene expression modulating properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(3-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine in laboratory experiments include its relatively low cost and its availability from a variety of sources. Additionally, this compound can be synthesized in a relatively simple manner. The main limitation of this compound is its lack of specificity, which can lead to unwanted side effects.
Zukünftige Richtungen
The potential future directions for 4-(3-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine include further exploration of its biochemical and physiological effects, as well as its potential applications in the development of pharmaceuticals. Additionally, further research into the mechanism of action of this compound could lead to the development of more specific and effective inhibitors. Additionally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods. Finally, further research into the potential side effects of this compound could lead to the development of safer and more effective inhibitors.
Synthesemethoden
4-(3-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine can be synthesized by a variety of methods. One method involves the reaction of 4-bromo-3-methylphenol with an amine in the presence of a base. The reaction is typically carried out in an aqueous solution at a temperature of 80-90°C. The reaction yields the desired product in good yields. Another method involves the reaction of 4-(3-bromophenyl)-6-methylpyrimidine with a primary amine in the presence of a base. This reaction yields the desired product in good yields.
Eigenschaften
IUPAC Name |
4-(3-bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3/c1-11-4-2-5-12(8-11)15-10-16(21-17(19)20-15)13-6-3-7-14(18)9-13/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRUDLHVKIQQKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-[[(2-Phenoxy-3-pyridyl)carbonyl]amino]acetic acid](/img/structure/B6347768.png)
